molecular formula C12H22O B1600990 3Z,6Z-Dodecadien-1-ol CAS No. 29125-78-8

3Z,6Z-Dodecadien-1-ol

Cat. No.: B1600990
CAS No.: 29125-78-8
M. Wt: 182.30 g/mol
InChI Key: WVTVMLXNKUWGBH-UHFFFAOYSA-N
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Description

3Z,6Z-Dodecadien-1-ol is an organic compound with the molecular formula C12H22O. It is a primary alcohol with two conjugated double bonds located at the 3rd and 6th positions of the dodecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

3Z,6Z-Dodecadien-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It serves as a pheromone in certain insect species, aiding in the study of insect behavior and communication.

    Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Safety and Hazards

The safety data sheet for (Z,Z)-3,6-Dodecadien-1-ol advises avoiding breathing mist, gas, or vapours and avoiding contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It also advises keeping people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3Z,6Z-Dodecadien-1-ol typically involves the use of alkyne or alkene precursors. One common method is the partial hydrogenation of 1,3,6,9-dodecatetraene. The reaction conditions often include the use of a palladium catalyst under controlled hydrogen pressure to achieve selective hydrogenation at the desired positions .

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3Z,6Z-Dodecadien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

Mechanism of Action

The mechanism of action of 3Z,6Z-Dodecadien-1-ol involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors in insects, triggering behavioral responses. The double bonds and hydroxyl group play a crucial role in its reactivity and interaction with other molecules. The pathways involved include signal transduction mechanisms that lead to physiological and behavioral changes .

Comparison with Similar Compounds

Similar Compounds

    3Z,6E-Dodecadien-1-ol: Similar structure but with a trans configuration at the 6th position.

    3E,6Z-Dodecadien-1-ol: Similar structure but with a trans configuration at the 3rd position.

    Dodecanol: Lacks the double bonds, making it less reactive in certain chemical reactions.

Uniqueness

3Z,6Z-Dodecadien-1-ol is unique due to its specific configuration of double bonds, which imparts distinct chemical and biological properties. Its ability to act as a pheromone and its reactivity in various chemical reactions make it a valuable compound in research and industry.

Properties

CAS No.

29125-78-8

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

dodeca-3,6-dien-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,13H,2-5,8,11-12H2,1H3

InChI Key

WVTVMLXNKUWGBH-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCO

SMILES

CCCCCC=CCC=CCCO

Canonical SMILES

CCCCCC=CCC=CCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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